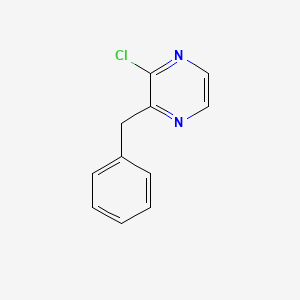
Pyrazine, 2-chloro-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2-chloro-3-(phenylmethyl)-: is a heterocyclic aromatic organic compound It consists of a pyrazine ring substituted with a chlorine atom at the second position and a phenylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable pyrazine derivative. For example, starting with 2-chloropyrazine, a benzyl group can be introduced at the third position using a benzyl halide under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where a precursor molecule containing the necessary functional groups undergoes ring closure to form the pyrazine ring with the desired substitutions.
Industrial Production Methods: Industrial production of pyrazine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pyrazine, 2-chloro-3-(phenylmethyl)- can undergo various substitution reactions, particularly at the chlorine-substituted position. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazine ring itself.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional substituents onto the pyrazine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper complexes.
Major Products:
Substituted Pyrazines: Depending on the reagents used, various substituted pyrazines can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the substituents or the pyrazine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed as ligands in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which pyrazine, 2-chloro-3-(phenylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
2-Chloro-3-methylpyrazine: Similar structure but with a methyl group instead of a phenylmethyl group.
2-Chloro-3-(2-methylpropyl)pyrazine: Similar structure but with a 2-methylpropyl group instead of a phenylmethyl group.
Uniqueness:
Substituent Effects: The presence of the phenylmethyl group can significantly alter the compound’s chemical properties and biological activity compared to other similar compounds.
Reactivity: The specific substituents on the pyrazine ring can influence the compound’s reactivity in various chemical reactions.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-benzyl-3-chloropyrazine |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZBOJSNPGBJMUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















